[3-(Methoxymethyl)pyridin-4-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(methoxymethyl)pyridin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-6-8-5-10-3-2-7(8)4-9/h2-3,5H,4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBJQCVCXCIDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CN=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782796-74-0 | |
| Record name | [3-(methoxymethyl)pyridin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methoxymethyl Pyridin 4 Yl Methanamine
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of [3-(Methoxymethyl)pyridin-4-yl]methanamine identifies two primary disconnections that simplify the target molecule into more readily available precursors. The most apparent disconnection is at the C-N bond of the aminomethyl group, leading back to a key aldehyde intermediate, 3-(methoxymethyl)pyridine-4-carbaldehyde (I) . This transformation is typically achieved via a reductive amination process.
A second disconnection can be made at the C-O bond of the methoxymethyl ether, which points to (4-formylpyridin-3-yl)methanol (II) as a precursor. This intermediate already contains the necessary carbon framework, requiring only a final etherification step.
Further deconstruction of intermediate (I) involves disconnecting the formyl group at the C4 position, suggesting a precursor like 3-(methoxymethyl)-4-cyanopyridine (III) . The nitrile group in (III) can be a versatile synthetic handle, capable of being reduced to the methanamine moiety or hydrolyzed and subsequently converted to the aldehyde. These key intermediates form the basis of the synthetic strategies detailed below.
Precursor Synthesis and Functional Group Interconversions
This approach focuses on building the substituted pyridine (B92270) ring step-by-step, involving the preparation of a stable pyridine precursor followed by the sequential installation and modification of the required functional groups.
The synthesis of a suitably functionalized 3,4-disubstituted pyridine core is the foundational step. Various methods have been developed for constructing such scaffolds. rsc.org One approach involves the regioselective difunctionalization of 3-chloropyridines through 3,4-pyridyne intermediates, allowing for the introduction of substituents at both the C3 and C4 positions. rsc.org Another strategy involves the one-pot synthesis of 3,5-disubstituted pyridines from readily available epoxides and ammonia (B1221849), utilizing a scandium(III) triflate catalyst, which could be adapted for different substitution patterns. nih.govacs.org These methods provide access to pyridine rings with functional groups that can be elaborated in subsequent steps.
Once a pyridine precursor with a suitable functional group at the 3-position (e.g., a hydroxymethyl or halomethyl group) is obtained, the methoxymethyl moiety can be installed.
From a Hydroxymethyl Group: If the precursor is a (pyridin-3-yl)methanol derivative, the methoxymethyl ether can be formed via a Williamson ether synthesis. The alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then treated with an electrophilic methylating agent like methyl iodide or dimethyl sulfate.
From a Halomethyl Group: Alternatively, starting with a 3-(chloromethyl)pyridine (B1204626) derivative, the methoxymethyl group can be introduced through a nucleophilic substitution reaction with sodium methoxide.
The presence of methoxymethyl groups on pyridine rings is documented in the synthesis of related heterocyclic compounds, such as 3-cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione. osi.lv
The final step in this multi-step sequence is the introduction of the methanamine group at the C4 position. This is typically accomplished by the chemical reduction of a nitrile or an amide, or through the reductive amination of an aldehyde.
Reduction of a Nitrile: A common and effective route involves the catalytic hydrogenation of a pyridine-4-carbonitrile precursor. This reaction is often carried out using catalysts like Raney Nickel in a methanol (B129727) solvent saturated with ammonia to yield the corresponding methanamine. google.com
Reduction of an Aldehyde: As discussed in the next section, an aldehyde at the C4 position serves as the most direct precursor to the methanamine group via reductive amination.
The following table summarizes the precursor functional groups and the typical reagents used to form the methanamine moiety.
| Precursor Functional Group at C4 | Transformation Method | Typical Reagents |
|---|---|---|
| Nitrile (-CN) | Catalytic Hydrogenation | H₂, Raney Nickel, NH₃/Methanol |
| Aldehyde (-CHO) | Reductive Amination | NH₃, H₂, Catalyst (e.g., Pd/C) or Hydride Agent (e.g., NaBH₃CN) |
| Carboxylic Acid (-COOH) | Amidation then Reduction | 1. SOCl₂, NH₄OH; 2. LiAlH₄ or BH₃ |
Direct Synthesis Approaches
Direct synthesis aims to introduce the amine functionality in the final synthetic step, often through a one-pot procedure, which can be more efficient.
Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. wikipedia.org In the context of synthesizing this compound, this strategy involves the reaction of the key intermediate, 3-(methoxymethyl)pyridine-4-carbaldehyde , with an ammonia source, followed by the reduction of the in situ-formed imine. wikipedia.orgmasterorganicchemistry.com
The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to form a pyridine-4-methanimine intermediate. This imine is subsequently reduced to the final amine product. wikipedia.org A variety of reducing agents and catalytic systems can be employed for this transformation.
The choice of reducing agent is critical for the success of the reaction, especially in a one-pot procedure where the aldehyde starting material is present. masterorganicchemistry.com
| Reducing Agent/System | Key Characteristics | Typical Conditions |
|---|---|---|
| Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni) | "Green" chemistry approach, high efficiency. | Pressurized H₂ atmosphere, various solvents (Methanol, Ethanol). organic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines over aldehydes at neutral or weakly acidic pH. masterorganicchemistry.com | Methanol solvent, pH control often required. google.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A less toxic alternative to NaBH₃CN, effective and mild. masterorganicchemistry.com | Aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). |
| Borane-Pyridine Complex | A cheap and readily available alternative to cyanoborohydrides. rsc.org | Acidic conditions, often in ethanol (B145695). rsc.org |
This direct approach, particularly catalytic reductive amination, often represents the most convergent and efficient route to this compound, provided the precursor aldehyde is accessible. researchgate.net
Nitrile Reduction Pathways
A principal and direct method for the synthesis of this compound involves the reduction of the corresponding nitrile precursor, 3-(methoxymethyl)isonicotinonitrile. This transformation of a cyano group into an aminomethyl group is a fundamental process in organic synthesis. Catalytic hydrogenation stands out as a widely employed technique for this purpose due to its efficiency and atom economy.
The catalytic hydrogenation of nitriles is a robust method for producing primary amines. nih.gov Various catalysts, including Group 10 metals like Raney nickel, palladium black, and platinum dioxide, are effective for this transformation. nih.gov For the specific conversion of 3-(methoxymethyl)isonicotinonitrile, a patent describes the catalytic hydrogenation of substituted cyanopyridines to their corresponding aminomethylpyridines in the presence of metal catalysts, such as palladium, along with catalytic modifiers and acids. google.com
The general reaction is as follows:
Where R represents the 3-(methoxymethyl)pyridin-4-yl moiety.
The choice of catalyst is paramount to ensure high selectivity towards the primary amine and to avoid the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the intermediate imine with the product amine. nih.gov In addition to heterogeneous catalysts, homogeneous catalysts have also been developed for the chemoselective reduction of nitriles. researchgate.net
Stoichiometric reducing agents also provide a viable route to the desired amine. Reagents such as lithium aluminum hydride (LiAlH₄), lithium borohydride (B1222165) (LiBH₄), and diborane (B8814927) are capable of reducing nitriles to primary amines. rsc.org For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride has been shown to reduce a variety of aliphatic and aromatic nitriles in excellent yields. google.com
Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like substituted pyridines. rsc.orgresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, the construction of the substituted pyridine core through such methods is well-established and can be adapted.
For example, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes, which are generated in situ. rsc.org This approach allows for the rapid generation of diverse substitution patterns on the pyridine ring. The synthesis of 3,4-disubstituted pyridin-2(1H)-ones has also been reported, providing a scaffold that could potentially be further functionalized to yield the target molecule. nih.gov
The general principle of MCRs in pyridine synthesis often involves the condensation of simple, readily available starting materials to construct the pyridine ring in a single step. These reactions can be amenable to techniques like microwave heating or flow chemistry to improve reaction times and yields. acsgcipr.org The development of a specific MCR for this compound would likely involve the strategic selection of starting materials that incorporate the methoxymethyl and a precursor to the aminomethyl group, or a group that can be readily converted to it.
Protecting Group Strategies in Synthesis
In the multi-step synthesis of complex molecules like this compound, protecting groups are often indispensable for masking reactive functional groups to prevent unwanted side reactions. oxfordsciencetrove.com The amine functionality, in particular, may require protection during certain synthetic transformations.
Common protecting groups for amines include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its selective removal. For instance, the Boc group is stable under a variety of non-acidic conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA). fiveable.menih.gov This makes it an acid-labile protecting group. oxfordsciencetrove.comresearchgate.net
For instance, if a synthetic route required modification of another part of the molecule under acidic conditions, an amine protecting group that is stable to acid but removable under other conditions (e.g., hydrogenolysis for the Cbz group) would be chosen. Careful planning of the protecting group strategy is crucial for the successful synthesis of this compound, especially in longer synthetic sequences.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield, minimize reaction time, and ensure process safety and scalability. For the synthesis of this compound, particularly through nitrile reduction, several parameters can be fine-tuned.
Solvent Effects on Reaction Efficacy
The choice of solvent can significantly influence the rate and selectivity of a catalytic hydrogenation. rsc.org Protic solvents are often used in hydrogenation reactions as they can promote rapid reaction rates. rsc.org For the reduction of nitriles, alcoholic solvents are commonly employed. nih.gov However, the solvent can also interact with the catalyst, substrate, and product, potentially affecting the catalyst's activity and selectivity. rsc.org In some cases, the primary amine product can act as a ligand, coordinating to the catalyst and reducing its activity. rsc.org The selection of an appropriate solvent can help to mitigate such deactivation. For instance, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, changing the solvent from ethanol to acetonitrile (B52724) was found to be beneficial for sterically hindered aldehydes. acs.org
Catalyst Selection and Loading
The choice of catalyst is arguably the most critical factor in the catalytic hydrogenation of nitriles. nih.gov Raney®-Nickel is a popular and cost-effective catalyst for the reduction of nitriles to amines. mdpi.com However, its activity and selectivity can be influenced by the presence of promoters or the nature of the support. nih.govresearchgate.net Palladium and platinum catalysts also exhibit high activity for nitrile reduction. researchgate.net The catalyst loading, or the amount of catalyst used relative to the substrate, is another important parameter to optimize. Higher catalyst loading can increase the reaction rate but also adds to the cost and can complicate product purification.
The table below summarizes some common catalysts used for nitrile reduction.
| Catalyst | Typical Conditions | Selectivity for Primary Amine |
| Raney Nickel | H₂, moderate pressure and temperature | Good, can be improved with additives |
| Palladium on Carbon (Pd/C) | H₂, mild to moderate conditions | Generally good |
| Platinum Dioxide (PtO₂) | H₂, mild conditions | High |
| Rhodium on Carbon (Rh/C) | H₂, mild conditions | High activity reported for pyridine hydrogenation researchgate.net |
This table provides a general overview and optimal conditions can vary significantly based on the specific substrate and desired outcome.
Temperature and Pressure Optimization
Temperature and pressure are key physical parameters that control the rate and outcome of hydrogenation reactions. Generally, increasing the temperature increases the reaction rate. nih.gov However, excessively high temperatures can lead to side reactions, such as decomposition or the formation of byproducts, and can also decrease the selectivity of the catalyst. For the hydrogenation of pyridines, elevated temperatures may be required, but this also increases the risk of over-reduction or other undesired transformations. google.com
Hydrogen pressure also plays a crucial role. Higher hydrogen pressure generally leads to a faster reaction rate by increasing the concentration of dissolved hydrogen and its availability at the catalyst surface. In some cases, high pressure can also influence the selectivity of the reaction. The optimal temperature and pressure for the reduction of 3-(methoxymethyl)isonicotinonitrile would need to be determined experimentally to achieve a high yield of this compound while minimizing side reactions. Thermodynamic and kinetic factors both come into play, with higher pressures generally favoring the hydrogenated product. acsgcipr.orgnanoge.org
Chemical Reactivity and Transformation of 3 Methoxymethyl Pyridin 4 Yl Methanamine
Reactivity of the Primary Amine Functionality
The primary amine group (-NH2) attached to the methylene (B1212753) bridge at the 4-position of the pyridine (B92270) ring is a potent nucleophile, rendering it susceptible to a variety of chemical reactions. Its reactivity is modulated by the electronic properties of the substituted pyridine ring.
Nucleophilic Addition Reactions
As a primary amine, [3-(Methoxymethyl)pyridin-4-yl]methanamine is expected to participate in nucleophilic addition reactions with electrophilic partners. For instance, it can react with carbonyl compounds, such as aldehydes and ketones, to form carbinolamine intermediates. These intermediates can then undergo dehydration to form imines (Schiff bases), a reaction of significant importance in synthetic chemistry. The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon.
Acylation and Sulfonylation Reactions
The nucleophilic nature of the primary amine allows for straightforward acylation and sulfonylation reactions. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides, respectively.
Acylation: In a typical acylation reaction, this compound would react with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the acid byproduct. For example, the reaction with acetyl chloride would yield the corresponding N-acetyl derivative.
Table 1: Representative Acylation Reaction
| Reactant 1 | Reactant 2 | Product |
| This compound | Acetyl Chloride | N-{[3-(methoxymethyl)pyridin-4-yl]methyl}acetamide |
Sulfonylation: Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, like p-toluenesulfonyl chloride (tosyl chloride), typically in the presence of a base such as pyridine or triethylamine. This reaction would produce the corresponding sulfonamide. Studies on related aminopyridines have demonstrated the successful synthesis of N-pyridin-3-yl-benzenesulfonamide from 3-aminopyridine (B143674) and benzenesulfonyl chloride, highlighting the feasibility of this transformation. researchgate.net
Table 2: Representative Sulfonylation Reaction
| Reactant 1 | Reactant 2 | Product |
| This compound | p-Toluenesulfonyl Chloride | N-{[3-(methoxymethyl)pyridin-4-yl]methyl}-4-methylbenzenesulfonamide |
Formation of Schiff Bases and Imines
The condensation of the primary amine with aldehydes or ketones under appropriate conditions, often with acid catalysis and removal of water, leads to the formation of imines, also known as Schiff bases. This reversible reaction is a cornerstone of carbonyl and amine chemistry. libretexts.orgmasterorganicchemistry.com The resulting C=N double bond in the imine is a versatile functional group for further synthetic manipulations. The reaction of various aminomethylpyridines with a range of aldehydes has been widely reported, suggesting that this compound would behave similarly. organic-chemistry.org
Table 3: General Schiff Base Formation
| Reactant 1 | Reactant 2 | Product |
| This compound | Benzaldehyde | (E)-N-(benzylidene)-[3-(methoxymethyl)pyridin-4-yl]methanamine |
Cyclization Reactions Involving the Amine
The primary amine of this compound can participate in cyclization reactions to form various heterocyclic systems. For instance, reaction with suitable bifunctional electrophiles can lead to the formation of new rings. One such example is the potential for cyclocondensation reactions. Research on 2-(aminomethyl)pyridines has shown that they can undergo cyclocondensation with electrophilically activated nitroalkanes to form imidazo[1,5-a]pyridines. beilstein-journals.org While this specific reaction involves a 2-substituted pyridine, it illustrates the potential of the aminomethyl group to act as a key component in the construction of fused heterocyclic scaffolds.
Reactivity of the Pyridine Nitrogen
The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital, making it basic and capable of acting as a ligand in coordination chemistry.
Coordination Chemistry Ligand Applications
The pyridine nitrogen of this compound can coordinate to a wide variety of metal ions, forming coordination complexes. The presence of the aminomethyl and methoxymethyl substituents can influence the steric and electronic properties of the ligand, thereby affecting the stability and structure of the resulting metal complexes. Transition metal complexes of pyridine and its derivatives have been extensively studied and have found applications in catalysis and materials science. nih.gov The aminomethyl group can also participate in chelation with the pyridine nitrogen to form a stable five-membered ring with a metal center, a common motif in coordination chemistry. The formation of such chelate complexes often leads to enhanced thermodynamic stability.
Table 4: Potential Coordination with a Metal Ion
| Ligand | Metal Ion (Example) | Potential Complex |
| This compound | Pd(II) | Dichloro({this compound})palladium(II) |
N-Oxidation and Quaternization Studies
The pyridine nitrogen atom in this compound is a key center of reactivity, readily participating in N-oxidation and quaternization reactions, characteristic of tertiary amines and heterocyclic aromatic amines. wikipedia.org
N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide can be achieved using various oxidizing agents, such as peracids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. wikipedia.orgarkat-usa.org The presence of the aminomethyl group introduces a challenge of chemoselectivity, as aliphatic amines are generally more nucleophilic and susceptible to oxidation than the pyridine nitrogen. However, strategies have been developed for the selective N-oxidation of heteroaromatic rings in the presence of aliphatic amines. nih.gov These methods often involve in-situ protonation of the more basic aliphatic amine, which deactivates it towards oxidation, allowing the less basic pyridine nitrogen to react selectively. nih.gov For this compound, this approach would be crucial to selectively form the corresponding pyridine N-oxide. The electronic nature of the substituents on the pyridine ring also influences the rate of N-oxidation; both the methoxymethyl and aminomethyl groups are generally considered electron-donating, which should enhance the nucleophilicity of the pyridine nitrogen and facilitate N-oxide formation. arkat-usa.org
Quaternization: This reaction involves the alkylation of the pyridine nitrogen atom with an alkyl halide, leading to the formation of a pyridinium (B92312) salt. wikipedia.orgnih.gov The reaction rate is influenced by the nucleophilicity of the pyridine nitrogen, the nature of the alkylating agent, and steric hindrance around the nitrogen atom. nih.govosti.gov In the case of this compound, the substituents at positions 3 and 4 are not expected to pose significant steric hindrance to the approaching electrophile. The electron-donating nature of the substituents increases the electron density on the nitrogen atom, making it a more potent nucleophile compared to unsubstituted pyridine, thus favoring the quaternization reaction.
| Reaction Type | Typical Reagents | Key Considerations for this compound |
| N-Oxidation | m-CPBA, H₂O₂ | Chemoselectivity between pyridine N and the primary amine. nih.gov Substituent effects enhancing pyridine N nucleophilicity. |
| Quaternization | Alkyl halides (e.g., CH₃I) | Enhanced nucleophilicity of pyridine N due to electron-donating groups. nih.gov Minimal steric hindrance from substituents. |
Role of the Methoxymethyl Group in Reactivity
Stability and Cleavage Under Various Conditions
The methoxymethyl group is commonly used as a protecting group for alcohols and, in some cases, amines, known as the methoxymethyl (MOM) ether. nih.govadichemistry.comwikipedia.org Its stability is pH-dependent.
Stability:
Basic and Nucleophilic Conditions: The MOM group is generally stable under a wide range of basic and nucleophilic conditions. adichemistry.com
Oxidizing and Reducing Conditions: It is inert towards many common oxidizing and reducing agents. adichemistry.com
Cleavage:
Acidic Conditions: The MOM group is an acetal (B89532) and is therefore labile under acidic conditions. adichemistry.comwikipedia.org Cleavage is typically achieved using Brønsted or Lewis acids. This sensitivity means that reactions performed under strong acidic conditions could lead to the unintended removal of the methoxymethyl group, converting it to a hydroxymethyl group. acs.org
| Condition | Stability of Methoxymethyl Group |
| Strong Acid (e.g., HCl) | Labile (cleaved) adichemistry.comwikipedia.org |
| Lewis Acid (e.g., TMSOTf) | Labile (cleaved) wikipedia.orgacs.org |
| Strong Base (e.g., NaH) | Stable adichemistry.com |
| Nucleophiles (e.g., Grignard reagents) | Stable adichemistry.com |
| Common Reducing Agents (e.g., NaBH₄) | Stable adichemistry.com |
| Common Oxidizing Agents (e.g., MnO₂) | Stable adichemistry.com |
Selectivity in Multi-Functional Transformations
The presence of multiple reactive sites—the pyridine nitrogen, the primary amine, and the aromatic ring—necessitates careful consideration of selectivity in chemical transformations.
Chemoselectivity Considerations
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary amine is generally more nucleophilic and basic than the pyridine nitrogen.
Acylation/Alkylation: In reactions with electrophiles like acyl chlorides or alkyl halides, the primary amine is expected to react preferentially over the pyridine nitrogen under neutral or basic conditions. Selective reaction at the pyridine nitrogen (quaternization) would require prior protection of the primary amine.
Oxidation: As discussed in section 3.2.2, the primary amine is more susceptible to oxidation than the pyridine nitrogen. Selective N-oxidation of the pyridine ring requires specific strategies to temporarily deactivate the aminomethyl group. nih.gov
Regioselectivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quora.comquora.com When the reaction does occur, it typically favors the 3-position (meta to the nitrogen). quora.comquora.com
In this compound, the ring already bears substituents at the 3- and 4-positions. The remaining open positions for substitution are C-2, C-5, and C-6. The directing effects of the existing groups must be considered:
Pyridine Nitrogen: Strongly deactivating, directs meta (to C-3 and C-5).
Methoxymethyl Group (at C-3): This group is ortho, para-directing in benzene (B151609) systems due to the lone pairs on the oxygen atom that can be donated into the ring. However, its effect is complex in a pyridine ring. It would activate the ortho (C-2, C-4) and para (C-6) positions relative to itself.
Aminomethyl Group (at C-4): As an alkylamine group, it is activating and ortho, para-directing. It would direct incoming electrophiles to the C-3 and C-5 positions.
Considering the combined effects:
Position C-2: Activated by the methoxymethyl group, but adjacent to the deactivating ring nitrogen.
Position C-5: Activated by the aminomethyl group and meta to the ring nitrogen, which is the least deactivated position by the nitrogen itself.
Position C-6: Activated by the methoxymethyl group.
The outcome of an EAS reaction would depend on the specific reaction conditions and the nature of the electrophile. However, based on the general principles of pyridine chemistry, attack at the C-5 position is a likely outcome, as it is activated by the C-4 substituent and is a meta position relative to the deactivating ring nitrogen. quora.com
Information regarding stereoselective syntheses involving this compound is not available in the reviewed scientific literature.
A comprehensive review of chemical literature and databases did not yield specific research findings on the use of this compound in stereoselective syntheses for the generation of chiral derivatives. Consequently, a detailed discussion, including data on enantiomeric or diastereomeric excess, catalysts, or specific reaction conditions related to this compound, cannot be provided.
The field of asymmetric synthesis is vast, with ongoing research into the development of chiral molecules. nih.govmdpi.com Methodologies for creating chiral pyridines and related nitrogen-containing heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. rsc.orgbiosynth.comrsc.org These methods often involve asymmetric hydrogenation, catalytic transfer hydrogenation, or the use of chiral auxiliaries to control the stereochemical outcome of a reaction. mdpi.comnih.gov
However, the application of these principles specifically to this compound as a starting material or key intermediate for creating chiral derivatives is not documented in the available scientific literature. While general methods for the synthesis of various pyridine derivatives exist, specific examples detailing the stereoselectivity when targeting chiral derivatives of this compound are absent. researchgate.netrsc.orgosi.lv
Therefore, the subsection on "Stereoselectivity in Chiral Syntheses" cannot be developed with the required detailed research findings and data tables as per the user's request.
Applications of 3 Methoxymethyl Pyridin 4 Yl Methanamine As a Key Intermediate
Construction of Complex Polycyclic Ring Systems
The structure of [3-(Methoxymethyl)pyridin-4-yl]methanamine is well-suited for annulation reactions, where additional rings are fused onto the initial pyridine (B92270) scaffold. The primary amine can participate in cyclization reactions with bifunctional reagents to form intricate polycyclic frameworks.
One established strategy for building such systems involves the reaction of a primary amine with reagents containing two electrophilic sites. For instance, a Pictet-Spengler-type reaction could be envisioned. In this hypothetical pathway, the aminomethylpyridine would first be converted into an imine by reacting with an aldehyde or ketone that also contains a suitably positioned activating group. Subsequent intramolecular cyclization, driven by the nucleophilicity of the pyridine ring, would lead to the formation of a new fused six-membered ring, resulting in a tetrahydro-β-carboline analogue.
Another approach is the use of multicomponent reactions. The aminomethyl group can react with a dicarbonyl compound and another component in a single pot to assemble a complex heterocyclic system. The specific nature of the resulting polycycle is dictated by the choice of reactants. Research on related pyridine building blocks has shown their utility in creating fused systems of interest in medicinal chemistry. nih.gov
Table 1: Hypothetical Reactions for Polycyclic System Construction
| Reaction Type | Reagents | Potential Product Class |
| Pictet-Spengler Analogue | Aldehyde/Ketone with activating group | Fused Tetrahydropyridine Systems |
| Multicomponent Reaction | 1,3-Dicarbonyl compound, Aldehyde | Dihydropyridine-fused Heterocycles |
| Annulation via Condensation | α,β-Unsaturated Ketone | Fused Dihydropyridinone Systems |
These strategies highlight how the aminomethyl moiety serves as a critical anchor point for ring-forming reactions, enabling the synthesis of complex, multi-ring structures that are otherwise difficult to access. nih.govprinceton.edu
Elaboration into Advanced Pyridine Derivatives
Beyond fusing rings, the functional groups of this compound allow for its elaboration into more complex, substituted pyridine derivatives.
Pyridopyrazines, which contain a pyrazine (B50134) ring fused to a pyridine ring, are an important class of heterocycles. This compound is a logical precursor for these structures. The synthesis could be achieved by a condensation reaction between the aminomethyl group and an adjacent functional group (introduced synthetically) with a 1,2-dicarbonyl compound like glyoxal (B1671930) or a substituted derivative. A more direct, albeit hypothetical, route would involve a two-step process: oxidation of the pyridine 3-position's methoxymethyl group to an aldehyde, followed by reaction with a 1,2-diamine. However, a more plausible route involves utilizing the existing 4-aminomethyl group as one of the two necessary nitrogen atoms for the pyrazine ring. For example, reaction with an α-haloketone would first form an N-substituted intermediate, which could then be cyclized and oxidized to yield the aromatic pyridopyrazine core.
The aminomethyl group is a key starting point for building a variety of other fused pyridine systems. Through acylation followed by intramolecular cyclization (e.g., Bischler-Napieralski or Pictet-Gams type reactions), it is possible to construct fused isoquinoline-like scaffolds. For example, acylation of the amine with a suitable acyl chloride, followed by treatment with a dehydrating agent, could induce cyclization onto the C3 position of the pyridine ring, yielding a dihydronaphthyridine derivative. The success of such reactions often depends on the electronic nature of the pyridine ring.
Table 2: Synthetic Pathways to Fused Pyridine Derivatives
| Target Heterocycle | Key Reaction Type | Required Co-reagent |
| Pyridopyrazine | Condensation/Cyclization | α-Dicarbonyl or α-Haloketone |
| Dihydronaphthyridine | Acylation & Intramolecular Cyclization | Acyl Halide, Dehydrating Agent |
| Pyrido-fused Imidazole | Condensation | Carboxylic Acid or equivalent |
Utilization in Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for screening in drug discovery and chemical biology. rsc.orgresearchgate.net this compound is an excellent starting scaffold for DOS because it contains multiple points for diversification. The pyridine ring itself is considered a "privileged substructure" in medicinal chemistry. nih.gov
The primary amine can be readily modified through a wide array of reactions, including:
Amidation: Reaction with a diverse set of carboxylic acids or acyl chlorides to generate a library of amides.
Reductive Amination: Reaction with various aldehydes and ketones to produce a range of secondary amines.
Sulfonylation: Reaction with sulfonyl chlorides to create sulfonamides.
Each of these reactions introduces new functional groups and changes the steric and electronic properties of the molecule. Furthermore, the pyridine nitrogen can be quaternized or oxidized to an N-oxide, and the methoxymethyl group could potentially be modified, adding further layers of diversity. This multi-directional approach allows for the rapid generation of a large number of distinct analogues from a single, common intermediate. researchgate.net
Precursor for Advanced Organic Materials
While not extensively documented for this specific molecule, its structural features suggest potential applicability as a precursor for advanced organic materials. Pyridine derivatives are widely used as ligands in coordination chemistry and for the construction of metal-organic frameworks (MOFs) or functional polymers. beilstein-journals.org
The pyridine nitrogen and the aminomethyl group of this compound can both act as coordination sites for metal ions. This bifunctional binding capability could be exploited to create coordination polymers with specific topologies and properties. The methoxymethyl group could influence the solubility and processing characteristics of the resulting material. Furthermore, the primary amine allows the molecule to be incorporated into polymer backbones, for example, through polyamidation or polyimide formation, potentially yielding materials with tailored thermal or photophysical properties. beilstein-journals.org
Spectroscopic Data for this compound Not Publicly Available
A comprehensive search for experimental spectroscopic data for the chemical compound this compound has found no publicly available ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC), or detailed mass spectrometry fragmentation analysis. While basic information such as the compound's molecular formula (C₈H₁₂N₂O) and predicted mass is accessible, the specific experimental data required for a thorough structural elucidation and characterization as requested is not present in the public domain.
Scientific databases and literature searches did not yield any publications detailing the synthesis and full spectroscopic characterization of this compound. The absence of this information prevents a detailed analysis of its chemical shifts, coupling patterns, carbon skeleton, and fragmentation pathways.
Therefore, the generation of an article with the specified detailed sections on spectroscopic characterization, including data tables and in-depth research findings, is not possible at this time. The required experimental data appears to be either unpublished or part of proprietary research.
Spectroscopic Characterization Techniques for Structural Elucidation in Synthetic Studies
Infrared (IR) Spectroscopy for Functional Group Presence
Infrared (IR) spectroscopy is a powerful analytical technique utilized in synthetic chemistry to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the vibrational frequencies of the bonds within the molecular structure. Each type of bond and functional group typically absorbs infrared radiation at a characteristic wavenumber range, providing a molecular "fingerprint." In the structural elucidation of [3-(Methoxymethyl)pyridin-4-yl]methanamine, IR spectroscopy serves as a crucial tool for confirming the successful incorporation of its key functional moieties.
The chemical structure of this compound contains several distinct functional groups that exhibit characteristic absorption bands in the IR spectrum. These include the primary amine (-NH₂), the methoxymethyl group (an ether, -O-CH₃), the substituted pyridine (B92270) ring, and both aromatic and aliphatic carbon-hydrogen bonds. Analysis of the IR spectrum allows for the qualitative confirmation of these groups, thereby verifying the molecular structure.
Detailed research findings on the vibrational spectra of related compounds, such as primary amines, ethers, and pyridine derivatives, provide a basis for assigning the expected absorption peaks for this compound. The primary amine group is particularly notable, typically showing two N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric vibrations. orgchemboulder.com The presence of a primary amine is further supported by an N-H bending (scissoring) vibration, which is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.comwikieducator.org
The methoxy (B1213986) group (-O-CH₃) is characterized by C-H stretching vibrations of the methyl group, which are anticipated in the 2960-2850 cm⁻¹ range. uomustansiriyah.edu.iq A particularly diagnostic feature for the methoxy group is a weak to medium absorption band around 2850-2800 cm⁻¹, which is specific to the C-H stretch of a methoxyl group. optica.orgsemanticscholar.org Furthermore, the C-O stretching vibration of the ether linkage is expected to produce a strong absorption band in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. libretexts.orgblogspot.comrockymountainlabs.com For an aryl alkyl ether, two bands can be expected around 1250 cm⁻¹ and 1040 cm⁻¹. blogspot.com
The substituted pyridine ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. libretexts.orglibretexts.org In-ring C=C and C=N stretching vibrations of the pyridine ring are expected to appear as a series of bands in the 1600-1400 cm⁻¹ range. pw.edu.pl The specific substitution pattern on the pyridine ring also influences the out-of-plane C-H bending vibrations in the lower frequency region of the spectrum (900-675 cm⁻¹), which can provide further structural confirmation. libretexts.orglibretexts.org
The aliphatic C-H bonds in the methoxymethyl and methanamine side chains will also contribute to the spectrum. The C-H stretching vibrations of the -CH₂- and -CH₃ groups typically absorb in the 3000-2850 cm⁻¹ range. uomustansiriyah.edu.iqlibretexts.org Additionally, C-H bending vibrations for these groups are expected in the 1470-1350 cm⁻¹ region. libretexts.orglibretexts.org The C-N stretching of the aliphatic amine is generally found between 1250-1020 cm⁻¹. orgchemboulder.com
The following table summarizes the predicted characteristic IR absorption bands for the key functional groups present in this compound based on established spectroscopic data.
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group Assignment | Intensity |
| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium to Weak |
| 3000-2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) | Medium |
| 2850-2800 | C-H Stretch | Methoxy (-OCH₃) | Weak to Medium |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) | Medium |
| 1600-1400 | C=C and C=N Stretch | Aromatic (Pyridine Ring) | Medium to Strong |
| 1470-1350 | C-H Bend | Aliphatic (-CH₂-, -CH₃) | Medium |
| 1250-1000 | C-O Stretch | Ether (-O-CH₃) | Strong |
| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium to Weak |
| 900-675 | C-H Out-of-Plane Bend | Aromatic (Pyridine Ring) | Medium to Strong |
This comprehensive analysis of the expected IR absorptions provides a solid framework for the spectroscopic characterization of this compound, enabling chemists to confirm its synthesis and purity.
Computational Chemistry and Theoretical Investigations of 3 Methoxymethyl Pyridin 4 Yl Methanamine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G**) would be utilized to determine the electronic structure of [3-(Methoxymethyl)pyridin-4-yl]methanamine.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Table 1: Hypothetical Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -0.89 |
The distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and the nitrogen of the methanamine group, while the LUMO might be distributed over the pyridine ring.
An electrostatic potential (ESP) map illustrates the charge distribution on the molecular surface. deeporigin.com It is a valuable tool for predicting intermolecular interactions. deeporigin.com For this compound, the ESP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxymethyl group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the aminomethyl group, highlighting areas for nucleophilic interaction. researchgate.net
Conformational Analysis and Energy Minimization Studies
The flexible side chains of this compound allow for multiple conformations. Conformational analysis would involve systematically rotating the rotatable bonds (e.g., C-C and C-O bonds in the side chains) to identify stable conformers. Energy minimization studies for each conformer would then be performed to find the global minimum energy structure, which represents the most stable conformation of the molecule.
Table 2: Hypothetical Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 180 (anti) | 0.00 |
| 2 | 60 (gauche) | 1.25 |
Reaction Mechanism Elucidation via Transition State Calculations
Theoretical calculations can be used to model potential reaction pathways for this compound. For a hypothetical reaction, such as N-alkylation, transition state calculations would be employed to identify the structure and energy of the transition state. This information is crucial for determining the reaction's activation energy and predicting its kinetics. The intrinsic reaction coordinate (IRC) would be calculated to confirm that the identified transition state connects the reactants and products.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. epstem.net These theoretical values, when compared to experimental spectra, can aid in the structural confirmation of the molecule.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical infrared spectrum. This predicted spectrum can be compared with experimental FT-IR data to identify characteristic vibrational modes of the functional groups present in the molecule. mit.edu
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C2 | 150.1 |
| Pyridine C3 | 138.5 |
| Pyridine C4 | 142.3 |
| Pyridine C5 | 123.8 |
| Pyridine C6 | 149.5 |
| CH₂-N | 45.2 |
| CH₂-O | 72.9 |
Ligand Binding Site Predictions and Interactions (without biological implications, purely theoretical modeling of interactions with a model chemical entity)
To understand the non-covalent interaction capabilities of this compound, its interaction with a simple model chemical entity, such as a benzene (B151609) molecule or a simple cation like Na⁺, can be modeled. Molecular docking or simple intermolecular interaction calculations could predict the preferred binding orientation and calculate the interaction energy.
These studies would likely reveal that the pyridine nitrogen and the ether oxygen are primary sites for hydrogen bonding or coordination with cations. The aromatic pyridine ring could also engage in π-π stacking interactions with other aromatic systems.
Table 4: Hypothetical Interaction Energies with a Model Entity (Benzene)
| Interaction Type | Predicted Binding Energy (kcal/mol) |
|---|---|
| π-π Stacking | -2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
